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Compound of Interest
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Compound Name:

(methylamino)acetamide
CAS No.: 1218221-61-4

Cat. No.: B1528593

Get Quote

Executive Summary

2-(3-Bromophenyl)-2-(methylamino)acetamide (CAS: 1218221-61-4) represents a critical
intersection between forensic chemistry and pharmaceutical scaffold design.[1] Structurally, it is
an

-amino amide, a class of molecules with established bioactivity in neurology (specifically
anticonvulsant properties).[1] In the context of forensic toxicology, this compound serves as a
definitive route-specific marker for the synthesis of halogenated cathinones (e.g., 3-
Bromomethcathinone) via the Strecker-Nitrile pathway.[1]

This technical guide provides a rigorous analysis of its chemical identity, synthesis pathways,
analytical characterization, and potential pharmacological applications.[1]

Part 1: Chemical Architecture & Physicochemical
Properties[1]

Structural Analysis
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The molecule consists of a phenyl ring substituted at the meta (3-) position with a bromine
atom.[1][2] The benzylic carbon is chiral, bonded to a methylamino group and a primary
acetamide moiety.[1]

e |[UPAC Name: 2-(3-Bromophenyl)-2-(methylamino)acetamide[1][2][3][4]
e Molecular Formula:

[1]

e Molecular Weight: 243.10 g/mol [1]

o Key Functional Groups:
o Aryl Halide: 3-Bromo substitution (electron-withdrawing, lipophilic).[1]
o Secondary Amine:

-methyl group (basic center, pKa ~9.0).[1]

o Primary Amide: Hydrogen bond donor/acceptor, metabolically stable compared to esters.

[1]

Physicochemical Profile (Calculated)
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Property Value (Predicted) Relevance

Moderate lipophilicity; likel
LogP ~1.2-15 Pop y Y

CNS penetrant.[1]

Good oral bioavailability (Rule
TPSA ~55 Az _

of 5 compliant).[1]

Exists predominantly as a
pKa (Base) ~8.8 . ) )

cation at physiological pH.[1]

Amide
H-Bond Donors 2 , Amine

[1]

Amide Carbonyl, Amine
H-Bond Acceptors 2

Nitrogen.[1]

Part 2: Synthesis & Production Pathways[1]

The presence of 2-(3-Bromophenyl)-2-(methylamino)acetamide in a sample is chemically
diagnostic of the Strecker Synthesis route.[1] It is typically formed via the partial hydrolysis of
the corresponding

-aminonitrile intermediate.[1]

The Divergent Synthesis Workflow

The synthesis begins with 3-bromobenzaldehyde.[1] The pathway diverges at the aminonitrile
intermediate:[1]

e Route A (Target Drug): Grignard addition yields the Cathinone (3-BMC).[1]

o Route B (Impurity/Marker): Acid hydrolysis yields the Acetamide (Subject Compound).[1]

Mechanism of Formation

The reaction of 3-bromobenzaldehyde with methylamine and cyanide generates 2-(3-
bromophenyl)-2-(methylamino)acetonitrile.[1]
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» Hydrolysis: In the presence of moisture or during acidic workup (e.g.,

), the nitrile group (
) hydrates to form the primary amide (

).[1] This transformation is often irreversible under mild conditions.[1]

Visualization: The Strecker Divergence

The following diagram illustrates the mechanistic divergence that creates this compound.

Grignard (MeMgBr) 3-Bromomethcathinone
+ H30+ (Bruylants) _ _ —— | (Target: 3-BMC)

Acid Hydrolysis

(H2S04 / H20) - -
\» 2-(3-Br-Ph)-2-(Me-amino)acetamide

(Subject Compound)

3-Bromobenzaldehyde —MENH2 | | ine Intermediate + NaCN/HCN a-Aminonitrile
(Key Intermediate)

Click to download full resolution via product page

Figure 1: Synthesis pathway showing the divergence from the aminonitrile intermediate.[1] The
formation of the acetamide (green) competes with the formation of the cathinone (red)
depending on reagents and conditions.[1]

Part 3: Analytical Characterization Protocols

Differentiation of the acetamide from the structurally similar cathinone is critical for forensic
accuracy.[1]

Nuclear Magnetic Resonance (NMR)

The acetamide lacks the

-methyl group found in the cathinone (3-BMC) and instead possesses amide protons.[1]

e 1H NMR (DMSO-d6, 400 MHz) Expectations:

o Amide Protons: Two broad singlets at
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7.1 and 7.6 ppm (distinctive for
)[1]
o Methine Proton: Singlet or weak doublet at
4.0-4.3 ppm (Benzylic
)-[1]
o N-Methyl: Singlet at
2.3 ppm.[1]
o Aromatic: Multiplet at
7.3—7.7 ppm (4H, consistent with meta-substitution).[1]

Mass Spectrometry (GC-MS)

The fragmentation pattern is distinct due to the stability of the amide bond versus the ketone.[1]
e Molecular lon (

): m/z 242/244 (1:1 ratio due to
)[1]

o Base Peak: m/z 44 (
).[1] This is the iminium ion formed by
-cleavage.[1]

o Key Fragment: Loss of the amide group (
, mass 44).[1]

o Fragment:

m/z 198/200 (Bromobenzyl carbocation).[1]
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Infrared Spectroscopy (FTIR)

e Amide | Band: Strong absorption at 1650-1690 cm~* (C=0 stretch).[1]
e Amide Il Band: Medium absorption at 1550-1640 cm~* (N-H bend).[1]

e Amine: Weak N-H stretch at 3300-3400 cm™1.

Part 4: Pharmaceutical Potential & SAR[1]

While currently a forensic marker, the structural scaffold of 2-(3-Bromophenyl)-2-
(methylamino)acetamide holds significant potential in medicinal chemistry, particularly for
Central Nervous System (CNS) indications.[1]

Structural Homology to Anticonvulsants

This molecule belongs to the class of functionalized amino acids (FAAs).[1] It shares a
pharmacophore with:

 Remacemide: An alpha-amino acetamide derivative evaluated for epilepsy and Huntington's
disease.[1]

o Lacosamide: A functionalized amino acid that acts on sodium channels.[1]

Proposed Mechanism of Action (Hypothetical)
Based on Structure-Activity Relationship (SAR) data from homologous
-amino amides:

o Sodium Channel Blockade: The lipophilic bromophenyl group and the basic amine suggest
potential binding to the voltage-gated sodium channel (VGSC) inner pore, stabilizing the
inactivated state.[1]

o NMDA Receptor Antagonism: The structural similarity to ketamine (phenyl ring, secondary
amine) suggests possible low-affinity antagonism at the NMDA receptor, specifically the
phencyclidine (PCP) binding site.[1]

Lead Optimization Workflow
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To transition this scaffold from a "marker" to a "lead," the following modifications are

recommended:
Modification Region Strategy Rationale
Benzylation ( Enhance lipophilicity and
Amide Nitrogen mimic Remacemide structure.
-benzyl) [1]
Introduce a quaternary center
Alpha-Carbon Methylation to prevent racemization and
metabolic oxidation.[1]
Replace Bromo with
Phenyl Ring Fluoro-substitution Fluoro/Trifluoromethyl to

improve metabolic stability.[1]

Part 5: Safety & Handling Protocols

Warning: As a halogenated aromatic amine derivative, this compound should be treated as a
potential irritant and CNS active agent.[1]

Standard Operating Procedure (SOP)

o Containment: All weighing and solubilization must occur within a Class Il Biological Safety
Cabinet or Chemical Fume Hood.

e Solubility: Soluble in DMSO (

mg/mL) and Methanol.[1] Poorly soluble in water.[1]

o Decontamination: Surface decontamination should use a 10% Sodium Hypochlorite solution
to degrade the amide bond, followed by an ethanol wipe.[1]

Storage Stability[1]

e Solid State: Stable at -20°C for >2 years if desiccated.[1]
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» Solution: DMSO stocks are stable for 6 months at -80°C. Avoid repeated freeze-thaw cycles
to prevent hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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